N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine
Overview
Description
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine is an organic compound with the molecular formula C14H18N2. It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with diallyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine typically involves the reaction of 2-methyl-1,4-benzenediamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Large-scale purification techniques such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines.
Substitution: The diallyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced intermediates.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The diallyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
N-1,N-1-Diethyl-2-methyl-1,4-benzenediamine: Similar structure but with ethyl groups instead of allyl groups.
N-1,N-1-Dimethyl-2-methyl-1,4-benzenediamine: Contains methyl groups instead of allyl groups.
N-1,N-1-Dipropyl-2-methyl-1,4-benzenediamine: Substituted with propyl groups
Uniqueness
N-1,N-1-Diallyl-2-methyl-1,4-benzenediamine is unique due to the presence of diallyl groups, which confer distinct chemical reactivity and potential for forming cross-linked polymers. This makes it particularly valuable in applications requiring specific structural and functional properties .
Properties
IUPAC Name |
2-methyl-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-8-15(9-5-2)13-7-6-12(14)10-11(13)3/h4-7,10H,1-2,8-9,14H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVJPXVMZMHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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